molecular formula C10H14 B155976 Isobutylbenzene CAS No. 538-93-2

Isobutylbenzene

Cat. No. B155976
CAS RN: 538-93-2
M. Wt: 134.22 g/mol
InChI Key: KXUHSQYYJYAXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutylbenzene is a chemical compound with the molecular formula C10H14 . It is used in the industrial manufacture of ibuprofen . Isobutylbenzene is a colorless flammable liquid that is a respiratory irritant .


Synthesis Analysis

Isobutylbenzene is synthesized by the isopropylation at the side chain over Na, K, and Cs exchanged zeolites . The synthesis involves a Wolff–Kishner reduction using hydrazine hydrate and strong base conditions . The solvent for this reaction was replaced with the more sustainable solvent glycerol . The glycerol for this reaction was obtained from the synthesis of biodiesel .


Molecular Structure Analysis

The molecular structure of Isobutylbenzene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Isobutylbenzene molecule contains a total of 24 bonds. There are 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The dominant decomposition reactions of Isobutylbenzene under pyrolysis conditions are benzylic CC bond dissociation reactions . In the production of ibuprofen, a Friedel-Crafts acylation between isobutylbenzene and propionic acid is activated in situ using excess triflic acid or propionyl chloride .


Physical And Chemical Properties Analysis

Isobutylbenzene is a clear, colorless liquid at room temperature . It has a characteristic aromatic smell, which is common for compounds containing a benzene ring . It has a specific gravity of around 0.852 . It is less dense than water and insoluble in water, soluble in ethanol, ether, benzene, and acetone .

Scientific Research Applications

Isobutylbenzene Applications in Scientific Research

Safety And Hazards

Isobutylbenzene is a moderate fire risk . It is toxic in high concentration, a skin, and eye irritant . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment .

Future Directions

The global Isobutylbenzene market is expected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for Isobutylbenzene in various applications . In addition, the increasing adoption of green technologies is also expected to drive the market .

properties

IUPAC Name

2-methylpropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUHSQYYJYAXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Record name N-PROPYLTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027181
Record name Isobutylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS]
Record name N-PROPYLTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, (2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19643
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.93 [mmHg]
Record name Isobutylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19643
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Isobutylbenzene

CAS RN

28729-54-6, 538-93-2
Record name N-PROPYLTOLUENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3967
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isobutylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, methylpropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028729546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOBUTYLBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI94T26KGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Bromine chloride (Dow, 1.12 g, 9.7 millimMoles) is condensed in a tube using Dry ice cooling, then it is diluted with 20 ml of liquid sulfur dioxide and the resultant solution is cooled to -72° C. Isobutylbenzene (1.57 ml, 10.0 milliMoles) is added, and the resultant mixture is stirred at -70° for 65 minutes before quenched with 1.2 grams (10.9 milliMoles) of resorcinol. Workup and analysis as above gives 8% isobutylbenzene, 6% ortho-, and 83% para-bromoiso-butylbenzene. This result indicates that the bromination with bromine chloride is faster than that with molecular bromine, and the extent of ortho-bromination is somewhat higher.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.57 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.2 g
Type
reactant
Reaction Step Six
[Compound]
Name
liquid
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
8%

Synthesis routes and methods II

Procedure details

In a 300 ml autoclave equipped with a magnetic stirrer, Solid Base A (4.07 g) and toluene (79.5 g) were charged under nitrogen and then liquid propylene (70 ml) was injected under pressure. The mixture was stirred at 163° C. for 6 hours to obtain isobutylbenzene (hereinafter referred to as "IBB").
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutylbenzene
Reactant of Route 2
Isobutylbenzene
Reactant of Route 3
Reactant of Route 3
Isobutylbenzene
Reactant of Route 4
Reactant of Route 4
Isobutylbenzene
Reactant of Route 5
Reactant of Route 5
Isobutylbenzene
Reactant of Route 6
Reactant of Route 6
Isobutylbenzene

Q & A

Q1: What is the molecular formula and weight of isobutylbenzene?

A1: Isobutylbenzene has the molecular formula C10H14 and a molecular weight of 134.22 g/mol.

Q2: Are there different conformations of isobutylbenzene?

A2: Yes, isobutylbenzene exists in multiple conformations. The most stable conformer has a gauche configuration of the C(phenyl)-C(1)-C(2)-H chain coupled with an approximately 80-degree dihedral angle between the phenyl group and the C(phenyl)-C(1)-C(2) plane with C(1) symmetry. A less stable conformer exhibits a plane of symmetry, C(s), with an anti configuration of the C(phenyl)-C(1)-C(2)-H chain and a 90-degree dihedral angle between the phenyl group and the C(phenyl)-C(1)-C(2) plane [].

Q3: How can spectroscopic data be used to characterize isobutylbenzene?

A3: Spectroscopic techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) provide valuable insights into isobutylbenzene's structural features. IR spectroscopy can identify specific functional groups like the aromatic ring and alkyl chains, while NMR helps determine the arrangement of hydrogen and carbon atoms within the molecule [, , ].

Q4: How is isobutylbenzene synthesized industrially?

A4: Industrially, isobutylbenzene is synthesized primarily through the alkylation of toluene with propylene using a catalyst, typically a sodium-potassium alloy [, ].

Q5: What factors influence the yield of isobutylbenzene during synthesis?

A5: The yield of isobutylbenzene is significantly influenced by reaction parameters like temperature, pressure, reaction time, and the molar ratio of propylene to toluene [].

Q6: What is the role of isobutylbenzene in the production of other chemicals?

A6: Isobutylbenzene serves as a crucial starting material in the synthesis of 4-isobutylacetophenone, a key intermediate in the production of ibuprofen, a widely used nonsteroidal anti-inflammatory drug [, ].

Q7: Can zeolites catalyze reactions involving isobutylbenzene?

A7: Yes, zeolites like HBeta can catalyze reactions of isobutylbenzene, such as the elimination of butene from the benzene ring. The rate of this elimination is influenced by the degree of branching on the carbon alpha to the aromatic ring and the extent of in situ ring methylation, which can be facilitated by the presence of methanol [].

Q8: What other catalysts are used in reactions with isobutylbenzene?

A8: Apart from zeolites, other catalysts such as bismuth triflate (Bi(OTf)3) have been explored for acylating isobutylbenzene. The catalytic activity of Bi(OTf)3 can be significantly enhanced by lithium perchlorate (LiClO4) in nitromethane, leading to high yields of 4-isobutylacetophenone [].

Q9: How does isobutylbenzene behave in mixtures with other hydrocarbons?

A9: Isobutylbenzene has been studied extensively in binary and ternary mixtures with other hydrocarbons like n-dodecane and 1,2,3,4-tetrahydronaphthalene. These studies have investigated properties like excess molar volume, viscosity, and deviations in isentropic compressibility [, , , , , ].

Q10: What is the significance of studying thermodiffusion in isobutylbenzene mixtures?

A10: Understanding the thermodiffusion behavior of isobutylbenzene in hydrocarbon mixtures is crucial, particularly in oil reservoir simulations. These studies help predict the separation of components due to thermal gradients and are vital for optimizing oil recovery processes [, , , ].

Q11: Can isobutylbenzene be degraded by microorganisms?

A11: Yes, certain Pseudomonas species can degrade isobutylbenzene. Research suggests the presence of a reductive step in the degradation pathway, leading to the formation of ring fission products like (+)-2-hydroxy-8-methyl-6-oxononanoic acid [, ].

Q12: How does isobutylbenzene affect food packaging materials?

A12: Isobutylbenzene, along with other hydrocarbons, can migrate from recycled cardboard packaging into food products. Studies have explored the use of biobased coatings like cellulose nanofibrils on bio-HDPE films to create effective barriers against mineral oil migration, including isobutylbenzene, thus ensuring food safety [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.